

Toxicological Profile of Izalpinin: An In-Depth Technical Guide Based on Early Studies

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Compound of Interest

Compound Name: Izalpinin

Cat. No.: B191631

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Disclaimer: Direct toxicological data for the flavonoid **Izalpinin** is limited in publicly available early-stage research. This guide provides a comprehensive overview of the toxicological profile of extracts from plants containing **Izalpinin**, primarily *Alpinia oxyphylla*, and related compounds, to serve as a preliminary reference for researchers, scientists, and drug development professionals. The data presented herein should be interpreted with the understanding that it pertains to complex extracts or related molecules and not to purified **Izalpinin**, unless explicitly stated. Further research is required to establish a definitive toxicological profile for **Izalpinin**.

Executive Summary

Izalpinin is a flavonoid found in various medicinal plants, including *Alpinia oxyphylla*. While specific toxicological studies on isolated **Izalpinin** are scarce, preliminary assessments of *Alpinia oxyphylla* extracts suggest a low toxicity profile in acute studies. This guide synthesizes the available preclinical safety data for these extracts and related molecules, covering acute toxicity, genotoxicity, and sub-chronic toxicity. Methodologies for key toxicological assays are detailed to provide a framework for future research. Due to the absence of specific data on **Izalpinin**'s toxic mechanisms, a generalized workflow for the preclinical toxicological assessment of a natural product is provided.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from early toxicological studies on *Alpinia oxyphylla* extracts and a related derivative.

Table 1: Acute Oral Toxicity Data

Test Substance	Species	Route	Dose (mg/kg BW)	Observation	Source
Alpinia oxyphylla fruit ethanolic extract (95% ethanol)	Rat	Oral	1000	No mortality or signs of toxicity	[1]
Dichloromethane fraction of Alpinia oxyphylla fruit ethanolic extract	Rat	Oral	1000	No mortality or signs of toxicity	[1]

Table 2: Repeated-Dose Oral Toxicity Data for PD-00105 (a derivative of Alpinia oxyphylla)

Study Duration	Species	Doses (mg/kg BW/day)	Key Findings	NOAEL (mg/kg BW/day)	Source
90-Day	Rat	10, 50, 100	High Doses (50 & 100 mg/kg): Significant increases in liver and kidney weights, histopathological findings, and changes in hematology and clinical chemistry (increased ALT, ALP, total protein, albumin, globulin, cholesterol, LDL, HDL). Low Dose (10 mg/kg): Minimal, non-adverse increase in liver weight (males) and kidney weight (females) with no concomitant changes in	10	[2] [3]

blood
chemistry.

NOAEL: No Observed Adverse Effect Level; ALT: Alanine Aminotransferase; ALP: Alkaline Phosphatase; LDL: Low-Density Lipoprotein; HDL: High-Density Lipoprotein.

Experimental Protocols

Detailed methodologies for the key toxicological experiments cited are crucial for reproducibility and comparison.

Acute Oral Toxicity Study

The acute oral toxicity studies on *Alpinia oxyphylla* extracts generally follow established guidelines.

- **Test System:** Typically involves healthy, young adult rats.
- **Administration:** A single high dose (e.g., 1000 mg/kg body weight) of the test substance is administered orally via gavage.[\[1\]](#)
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for a specified period, often 14 days.
- **Parameters Monitored:** Body weight, food and water consumption, and any signs of overt toxicity.
- **Necropsy:** At the end of the observation period, a gross necropsy is performed on all animals.

Genotoxicity Assessment

Genotoxicity studies for the *Alpinia oxyphylla*-derived molecule PD-00105 were conducted in accordance with Good Laboratory Practice (GLP) and Organization for Economic Co-operation and Development (OECD) test guidelines.[\[2\]](#)

- **Bacterial Reverse Mutation Test (Ames Test):**

- Purpose: To assess the potential of a substance to induce gene mutations in bacteria.
- Method: Strains of *Salmonella typhimurium* and *Escherichia coli* are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix). The number of revertant colonies is counted and compared to the control.
- In Vitro Micronucleus Test in Mammalian Cells:
 - Purpose: To detect chromosomal damage or damage to the mitotic apparatus.
 - Method: Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line) are exposed to the test substance. After an appropriate incubation period, the cells are harvested, and the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is determined.

90-Day Repeated-Dose Oral Toxicity Study

This sub-chronic toxicity study provides information on potential adverse effects from repeated exposure. The study on PD-00105 followed OECD guideline 408.[\[2\]](#)

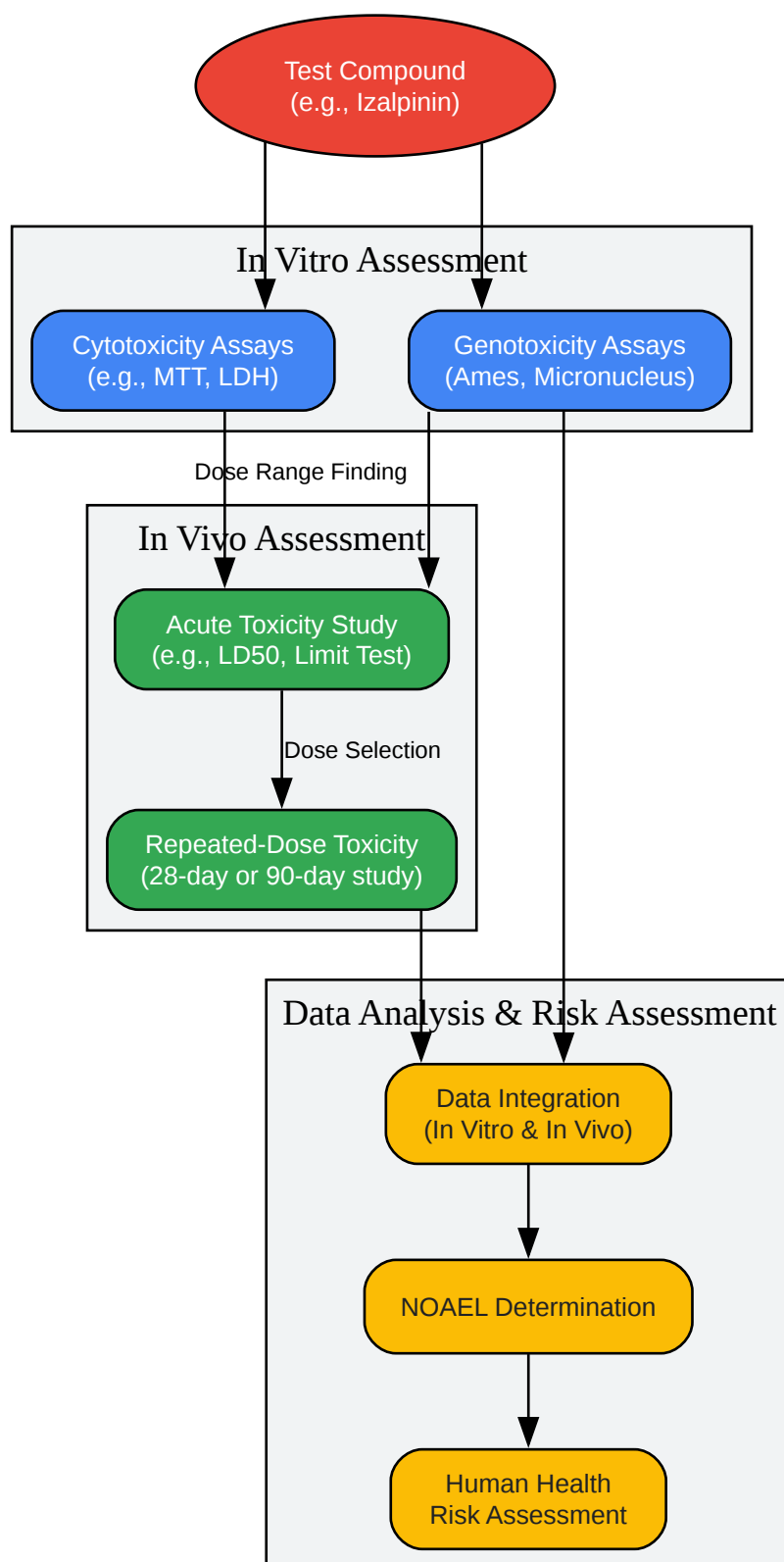
- Test System: Wistar rats are commonly used.
- Dose Groups: Typically includes a control group and at least three dose levels (low, mid, and high).
- Administration: The test substance is administered orally by gavage daily for 90 days.
- Parameters Monitored:
 - Clinical Observations: Daily checks for signs of toxicity.
 - Body Weight and Food Consumption: Measured weekly.
 - Ophthalmology: Examined before and at the end of the study.
 - Hematology and Clinical Chemistry: Blood samples are collected at termination for a comprehensive analysis of red and white blood cells, platelets, and various biochemical

markers of organ function (e.g., liver and kidney enzymes, lipids, proteins).[2]

- Urinalysis: Conducted at termination.
- Pathology:
 - Gross Necropsy: All animals are subjected to a full necropsy.
 - Organ Weights: Key organs are weighed.
 - Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if treatment-related effects are seen at the high dose.

Visualizations: Workflows and Pathways

As no specific signaling pathways for **Izalpinin**'s toxicity have been described in early studies, a generalized experimental workflow for the preclinical toxicological assessment of a natural product is presented below.



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Caption: Preclinical toxicological assessment workflow for a natural product.

Conclusion and Future Directions

The available data from early studies on *Alpinia oxyphylla* extracts and the related compound PD-00105 suggest a low acute toxicity profile. However, repeated high-dose administration of PD-00105 indicates potential for liver and kidney toxicity.[2][3] Importantly, no genotoxic effects were observed for this related molecule.[2]

The current body of research provides a valuable starting point, but a definitive toxicological profile of **Izalpinin** requires further investigation. Future studies should focus on:

- **Acute and Sub-chronic Toxicity of Isolated Izalpinin:** To determine the LD50 and identify target organs of toxicity for the pure compound.
- **In Vitro Cytotoxicity:** To establish IC50 values in various cell lines and elucidate mechanisms of cell death.
- **Comprehensive Genotoxicity Testing:** To confirm the non-genotoxic potential of purified **Izalpinin**.
- **Mechanistic Studies:** To investigate the signaling pathways involved in any observed toxicity.

A thorough understanding of **Izalpinin**'s safety profile is essential for its potential development as a therapeutic agent.

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